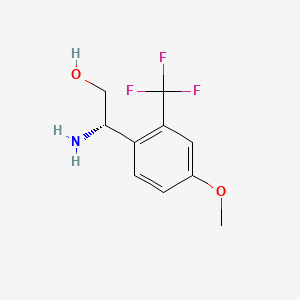
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-methoxy-2-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential approaches to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while substitution of the methoxy group can result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection and yield improvement.
Materials Science: The compound’s unique chemical properties make it a valuable building block in the design of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, neurotransmission, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-[4-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(2S)-2-amino-2-[4-trifluoromethylphenyl]ethan-1-ol:
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H12F3NO2 |
|---|---|
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
ZOWDZVDLQMMVIE-SECBINFHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)C(F)(F)F |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


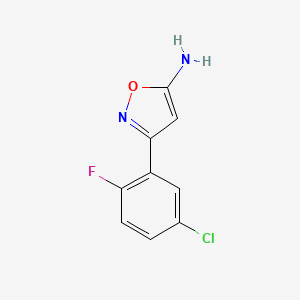
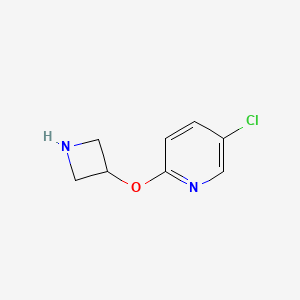
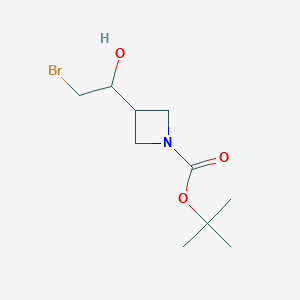
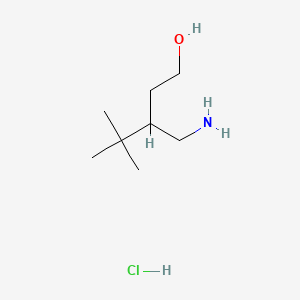
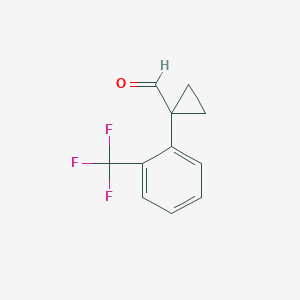
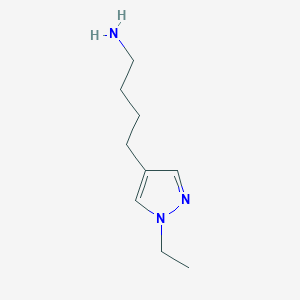
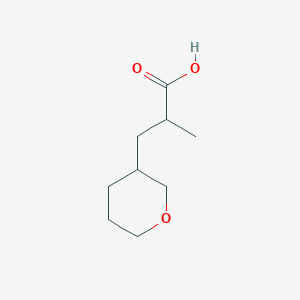
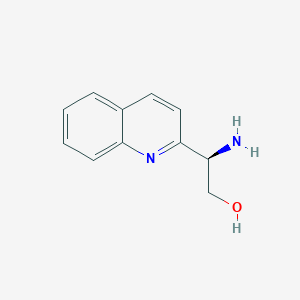
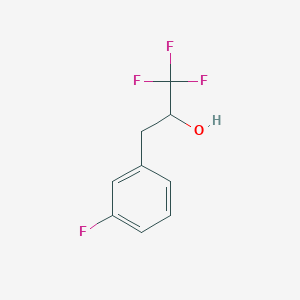
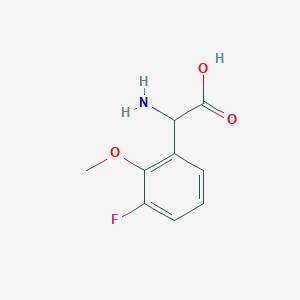
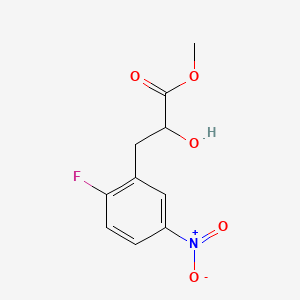
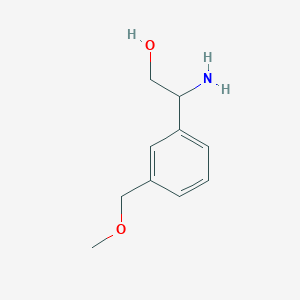
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

